1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]-

Synthetic Chemistry Reactivity Phthalazinone Derivatives

1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]- (CAS 53442-56-1), also synonymized as 4-(3-hydroxypropylamino)-2H-phthalazin-1-one and NSC 287466, is a heterocyclic compound belonging to the phthalazinone family. It features a phthalazinone core with a 3-hydroxypropylamino substituent at the 4-position.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
CAS No. 53442-56-1
Cat. No. B15215743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]-
CAS53442-56-1
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NN=C2NCCCO
InChIInChI=1S/C11H13N3O2/c15-7-3-6-12-10-8-4-1-2-5-9(8)11(16)14-13-10/h1-2,4-5,15H,3,6-7H2,(H,12,13)(H,14,16)
InChIKeyVUBRPJZEDRNOTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]- (CAS 53442-56-1): Chemical Identity and Baseline


1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]- (CAS 53442-56-1), also synonymized as 4-(3-hydroxypropylamino)-2H-phthalazin-1-one and NSC 287466, is a heterocyclic compound belonging to the phthalazinone family. It features a phthalazinone core with a 3-hydroxypropylamino substituent at the 4-position . Characterized by the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol, this compound is commercially available with a standard purity of 97%, accompanied by batch-specific QC documentation (NMR, HPLC, GC) . The compound was originally investigated under the National Cancer Institute's screening program and has been described in patent literature for its pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation, suggesting applications in oncology and dermatology [1].

Why 1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]- Cannot Be Replaced by Generic Phthalazinone Analogs


Generic substitution within the phthalazinone class is not feasible due to the profound impact of the 4-position substituent on chemical reactivity and biological activity. Evidence demonstrates that the 4-(3-hydroxypropylamino) moiety confers distinct chemical behavior compared to its closest homologs. For instance, the reactivity of the 4-(3-hydroxypropylamino) derivative in azeotropic hydrobromic acid differs markedly from the 4-(2-hydroxyethylamino) homolog, a divergence attributable to relative OH-basicities in the N3-protonated molecules [1]. Furthermore, the compound's specific biological profile—arresting proliferation of undifferentiated cells and inducing differentiation—was established in early NCI screening and subsequent patent filings, distinguishing it from other phthalazinones optimized for targets like PARP-1, VEGFR, or Aurora kinase [2]. Substituting with a phthalazinone carrying a different aminoalkyl chain or a different core substitution pattern would eliminate the precise molecular recognition required for these cellular effects.

Quantitative Evidence Guide for 1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]- (CAS 53442-56-1)


Chemical Reactivity Differentiation: 4-(3-Hydroxypropylamino) vs. 4-(2-Hydroxyethylamino) in HBr-mediated Transformations

In a head-to-head reactivity study under identical azeotropic HBr conditions, the 4-(3-hydroxypropylamino) homolog exhibited a fundamentally different product distribution compared to the 4-(2-hydroxyethylamino) homolog. The divergence was quantitatively attributed to differences in OH-basicity in the N3-protonated intermediates, enabling selective synthetic pathways [1].

Synthetic Chemistry Reactivity Phthalazinone Derivatives

Cellular Differentiation Activity: 4-(3-Hydroxypropylamino)phthalazinone Arrests Proliferation and Induces Monocyte Differentiation

Patent disclosures describe that 1(2H)-phthalazinone, 4-[(3-hydroxypropyl)amino]- exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage. This dual anti-proliferative/pro-differentiation activity is explicitly claimed for use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. While direct comparative quantitative data (e.g., IC50 values against a specific comparator compound) is not available in the open-access snippet, the specific biological phenotype is a class-level differentiator from phthalazinones targeting kinases or PARP.

Cancer Biology Differentiation Therapy Psoriasis

Structural Uniqueness: 4-(3-Hydroxypropylamino) Substitution Pattern Differentiates from Commonly Confused 'Phthalazinol' (Oxagrelate)

A critical procurement differentiator: the trivial name 'phthalazinol' is ambiguously used in literature. The commercially known phosphodiesterase inhibitor 'Phthalazinol' (EG 626, Oxagrelate) has CAS 56611-65-5 and a distinct structure (ethyl 1-(hydroxymethyl)-5,7-dimethyl-4-oxo-3,4-dihydrophthalazine-6-carboxylate, C14H16N2O4) [1]. The target compound (CAS 53442-56-1) is a structurally simpler 4-(3-hydroxypropylamino)phthalazinone (C11H13N3O2). This distinction is essential to avoid mis-ordering.

Chemical Identity Procurement Accuracy Phosphodiesterase

Application Scenarios for 1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]- (CAS 53442-56-1) Based on Differentiated Evidence


Chemical Probe for Differentiation Therapy in Oncology Research

Leverage the compound's described ability to arrest proliferation of undifferentiated cells and induce monocyte differentiation [1]. This makes it a candidate chemical probe for studying differentiation therapy mechanisms in leukemia or solid tumors, where inducing terminal differentiation is a therapeutically desirable alternative to cytotoxic approaches.

Reference Compound for Phthalazinone Reactivity Studies

Utilize the well-characterized divergent reactivity of the 4-(3-hydroxypropylamino) moiety compared to 4-(2-hydroxyethylamino) and other homologs under HBr conditions [2]. This makes it a valuable reference standard for synthetic methodology development and for investigating structure-reactivity relationships in phthalazinone chemistry.

Psoriasis and Inflammatory Skin Disease Model Compound

Based on patent claims for treating skin diseases such as psoriasis through differentiation-inducing activity [1], this compound serves as a starting point for developing topical anti-psoriatic agents that normalize keratinocyte proliferation and differentiation.

Negative Control for PDE3 Inhibition Assays

Because the structurally distinct compound Oxagrelate (CAS 56611-65-5) is also referred to as 'phthalazinol' and is a known PDE3 inhibitor, 1(2H)-phthalazinone, 4-[(3-hydroxypropyl)amino]- (CAS 53442-56-1) can serve as a structurally related negative control in phosphodiesterase assays to confirm target specificity .

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